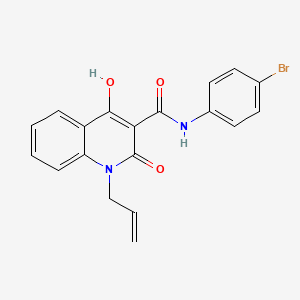

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Description

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic quinoline-3-carboxamide derivative with a core structure optimized for pharmacological activity. Its molecular architecture includes a 4-hydroxyquinoline scaffold substituted with an allyl group at the N1 position and a 4-bromophenyl carboxamide moiety at the C3 position. This compound belongs to a class of molecules known for their analgesic and anti-inflammatory properties, as demonstrated in studies on structurally related derivatives .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O3/c1-2-11-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-13-9-7-12(20)8-10-13/h2-10,23H,1,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKRROYPANBQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303093-28-9 | |

| Record name | 1-ALLYL-N-(4-BROMOPHENYL)-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the use of isocyanide-based consecutive Bargellini/Ugi reactions. In the first step, 3-carboxamido-isobutyric acids are synthesized using acetone, chloroform, sodium hydroxide, and isocyanides . These acids are then subjected to Ugi multicomponent reactions, which involve aldehydes, amines, and isocyanides, to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

Oxidation: Formation of a quinoline ketone derivative.

Reduction: Formation of a dihydroxy-quinoline derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of quinoline-3-carboxamides is highly sensitive to substituent variations. Key structural analogues and their comparative features are summarized below:

Key Observations:

- Substituent Position and Type: The allyl group at N1 in the target compound may enhance membrane permeability compared to bulkier alkyl chains (e.g., butyl in ).

- Biological Activity: Benzyl-substituted analogues exhibit potent analgesia but may suffer from rapid metabolism due to the unsubstituted phenyl ring. In contrast, halogenated derivatives (e.g., 4-bromo or 4-chloro) show improved pharmacokinetic profiles .

Pharmacological Performance

- Analgesic Activity: The 4-chlorophenyl analogue (structurally closest to the target compound) demonstrated 59–61% anti-inflammatory activity in rodent models at 20 mg/kg, comparable to indomethacin .

- Metabolic Stability: Halogenated aryl groups reduce oxidative metabolism, as evidenced by the prolonged half-life of tasquinimod (a trifluoromethyl-substituted analogue) compared to non-halogenated derivatives .

Limitations and Challenges

- Toxicity: While halogenation improves stability, bromine may pose toxicity risks if metabolized to reactive intermediates.

- Structural Rigidity: Transitioning to heterocyclic cores (e.g., pyrido[1,2-a]pyrimidine) reduces analgesic activity, underscoring the necessity of the quinoline scaffold .

Biological Activity

1-Allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone, which is known for diverse biological activities. The presence of the allyl group and the bromophenyl moiety may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were evaluated for their antibacterial activity using the minimum inhibitory concentration (MIC) assay. Results indicated moderate antibacterial activity against various strains, although specific data on this compound was not directly reported in these studies .

Structure-Biological Activity Relationship

Research on structure-activity relationships (SAR) indicates that modifications to the quinoline structure can significantly impact biological efficacy. For example, the introduction of various substituents at different positions on the quinoline ring has been linked to enhanced antibacterial and antiviral activities. This suggests that this compound may exhibit similar trends depending on its specific structural features .

Study 1: Antibacterial Evaluation

In a study evaluating a range of quinoline derivatives, several compounds demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a systematic approach to assess MIC values and found that certain substitutions led to increased potency. Although direct testing of this compound was not included, its structural framework aligns with those that showed significant activity .

Study 2: Antiviral Mechanism Exploration

A docking study performed on similar quinoline derivatives indicated potential interactions with the catalytic domain of HIV integrase. The results suggested that modifications in the chemical structure could enhance binding affinity and inhibit viral replication effectively. This implies that this compound may also possess such interactions based on its structural characteristics .

Data Summary

Q & A

Advanced Research Question

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., allyl group oxidation, glucuronidation of 4-hydroxy) .

- Validation : Compare in silico predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

How should researchers address batch-to-batch variability in synthesis?

Basic Research Question

- Quality Control : Implement in-process monitoring (e.g., TLC or inline IR) during carboxamide coupling .

- Standardization : Use high-purity starting materials (e.g., 4-bromoaniline ≥99%) and fixed reaction temperatures .

- Post-Synthesis : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.